N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
CAS No.:
Cat. No.: VC14627457
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O4 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
| Standard InChI | InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)8-7-17(20)18-15-6-5-14(21-3)9-16(15)22-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H,18,20) |
| Standard InChI Key | LUBIYHKZWFTPAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A propanamide core (CH2CH2CONH)
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A 2,4-dimethoxyphenyl group attached to the amide nitrogen
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A 2,6-dimethylmorpholine ring linked via the propyl chain
The morpholine ring adopts a chair conformation, with methyl groups at the 2- and 6-positions enhancing steric stability. The dimethoxyphenyl group contributes to π-π stacking potential, while the amide bond enables hydrogen-bonding interactions.
Physicochemical Data
Key properties derived from experimental and computational analyses include:
The compound’s logP (calculated) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its topological polar surface area (TPSA) of 65.6 Ų suggests favorable solubility in aqueous media, a trait enhanced by the morpholine oxygen’s hydrogen-bonding capacity.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence under inert conditions to prevent oxidation of sensitive functional groups:
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Morpholine Derivatization: 2,6-Dimethylmorpholine is prepared via cyclization of diethanolamine derivatives under acidic conditions.
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Propionylation: The morpholine is reacted with acryloyl chloride to form 3-(2,6-dimethylmorpholin-4-yl)propanoyl chloride.
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Amide Coupling: The acyl chloride is coupled with 2,4-dimethoxyaniline using a Schotten-Baumann reaction, yielding the final product.
Reaction yields typically range from 65–72%, with purity >95% confirmed via HPLC and ¹H-NMR.
Critical Reaction Parameters
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Temperature: Amide coupling proceeds optimally at 0–5°C to minimize side reactions.
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Catalysis: Triethylamine (2.5 eq.) is used to scavenge HCl, driving the reaction to completion.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the product .
Biological Activities and Mechanistic Insights
Enzymatic Interactions
While direct target identification remains ongoing, structural analogs suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): The morpholine ring may occupy the enzyme’s hydrophobic pocket, while methoxy groups engage in hydrogen bonding with Arg120.
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Urease: Propanamide derivatives exhibit inhibitory effects by chelating nickel ions in the enzyme’s active site.
Preliminary assays indicate IC₅₀ values of 12–18 μM against bacterial urease, though full dose-response studies are pending.
Cellular Effects
In vitro testing on cancer cell lines (e.g., MCF-7, A549) revealed:
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Anti-Proliferative Activity: 40–50% growth inhibition at 50 μM after 72 hours.
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Apoptosis Induction: Caspase-3 activation observed in Jurkat cells at 25 μM.
These effects are hypothesized to stem from mitochondrial membrane depolarization, though mechanistic validation is required.
Comparative Analysis with Structural Analogs
Key Analogous Compounds
The table below highlights structurally related molecules and their distinct properties:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| N-(3,4-Dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide | C₁₆H₂₄N₂O₄ | Methoxy positional isomer | Anti-cancer (IC₅₀ = 8.2 μM) |
| N-(2,6-Dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide | C₁₅H₁₇NO₂ | Hydroxy group enhances solubility | Anti-inflammatory (COX-2 inhibition) |
| 2,6-Dimethylmorpholine derivatives | Variable | Scaffold for CNS-targeting drugs | Antidepressant, anticonvulsant |
Structure-Activity Relationships (SAR)
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Methoxy Positioning: 2,4-Dimethoxy substitution (vs. 3,4) reduces COX-2 affinity but improves metabolic stability.
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Morpholine Methylation: 2,6-Dimethyl groups increase logP by 0.3 units compared to unsubstituted morpholine, enhancing membrane permeability.
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